molecular formula C8H7F4NO B1333439 4-(1,1,2,2-Tetrafluoroethoxy)aniline CAS No. 713-62-2

4-(1,1,2,2-Tetrafluoroethoxy)aniline

Cat. No.: B1333439
CAS No.: 713-62-2
M. Wt: 209.14 g/mol
InChI Key: ZQQSVTYLRGGCEI-UHFFFAOYSA-N
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Description

4-(1,1,2,2-Tetrafluoroethoxy)aniline: is an organic compound with the molecular formula C8H7F4NO . It is a colorless liquid that belongs to the class of anilines, characterized by the presence of a tetrafluoroethoxy group attached to the benzene ring.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,1,2,2-Tetrafluoroethoxy)aniline typically involves the reaction of aniline with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. One practical route reported involves a one-pot process with catalytic hydrogenation and Bamberger rearrangement, followed by a greener addition reaction . The overall yield for this preparation method is approximately 74.0%, with a purity of 99.7% .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of advanced catalytic systems and environmentally friendly solvents is also emphasized to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(1,1,2,2-Tetrafluoroethoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrafluoroethoxy group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted aniline derivatives .

Scientific Research Applications

Chemistry: 4-(1,1,2,2-Tetrafluoroethoxy)aniline is used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the development of novel materials and pharmaceuticals .

Biology: In biological research, this compound can be used to study the effects of fluorinated anilines on biological systems. Its interactions with enzymes and proteins are of particular interest .

Medicine: The compound’s potential medicinal applications include its use as an intermediate in the synthesis of drugs and agrochemicals. Its fluorinated structure may enhance the bioavailability and metabolic stability of pharmaceutical compounds.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in coatings, adhesives, and other high-performance materials.

Comparison with Similar Compounds

Properties

IUPAC Name

4-(1,1,2,2-tetrafluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4NO/c9-7(10)8(11,12)14-6-3-1-5(13)2-4-6/h1-4,7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQSVTYLRGGCEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380215
Record name 4-(1,1,2,2-tetrafluoroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

713-62-2
Record name 4-(1,1,2,2-tetrafluoroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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